REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5]O[CH2:3][CH2:2]1.COC(C1N=C(CN2CCCC2)[N:13]([C:22]2[CH:27]=[CH:26][C:25](Cl)=[CH:24]C=2C(=O)C2C=CC=CC=2)N=1)=O.COC(C1N=C(CN2CCCCC2)N(C2C=CC(Cl)=CC=2C(=O)C2C=CC=CC=2)N=1)=O>>[NH:1]1[CH2:6][CH2:5][CH2:3][CH2:2]1.[NH:13]1[CH2:22][CH2:27][CH2:26][CH2:25][CH2:24]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
1-(2-benzoyl-4-chlorophenyl)- 5-[(1-pyrrolidinyl)-methyl]-1H-1,2,4-triazole-3-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NN(C(=N1)CN1CCCC1)C1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
|
Name
|
1-(2-benzoyl-4-chlorophenyl)-5-(piperidinomethyl)-1H-1,2,4-triazole-3-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NN(C(=N1)CN1CCCCC1)C1=C(C=C(C=C1)Cl)C(C1=CC=CC=C1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.041 mol | |
AMOUNT: MASS | 2.9 g |
Name
|
|
Type
|
product
|
Smiles
|
N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.041 mol | |
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |